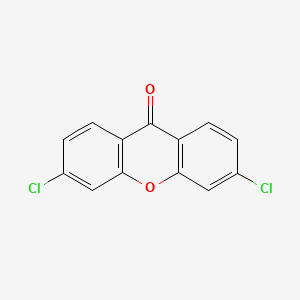
3,6-Dichloro-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-9H-xanthen-9-one is an organic compound with the molecular formula C13H6Cl2O2. It is a white crystalline solid that is stable under normal conditions but may decompose or undergo oxidation when exposed to light . This compound is primarily used as a reagent and intermediate in organic synthesis .
Méthodes De Préparation
3,6-Dichloro-9H-xanthen-9-one can be synthesized through various methods. One common approach involves the reaction of chlorinated aromatic compounds . For instance, 3,6-dihydroxy-9H-xanthen-9-one can be dissolved in thionyl chloride and refluxed for 48 hours to yield this compound . The reaction conditions can be adjusted based on specific requirements and conditions .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
3,6-Dichloro-9H-xanthen-9-one has a variety of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology and Medicine: Xanthone derivatives, including this compound, have shown promising biological activities such as anti-cancer, anti-Alzheimer, and anti-inflammatory effects
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-9H-xanthen-9-one is not fully understood. xanthone derivatives are known to interact with various molecular targets and pathways. For example, they can modulate the Nrf2 pathway, which is involved in the cellular response to oxidative stress and inflammation . Further research is needed to elucidate the specific molecular targets and pathways for this compound.
Comparaison Avec Des Composés Similaires
3,6-Dichloro-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: This compound has shown potent inhibitory activities against certain cancer cell lines.
α- and γ-mangostin: These natural xanthones have demonstrated anti-inflammatory and antioxidant effects.
This compound is unique due to its specific chlorine substitutions, which can influence its chemical reactivity and biological activities.
Propriétés
Numéro CAS |
1556-63-4 |
|---|---|
Formule moléculaire |
C13H6Cl2O2 |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
3,6-dichloroxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O2/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H |
Clé InChI |
QRHXWBURLNLUPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
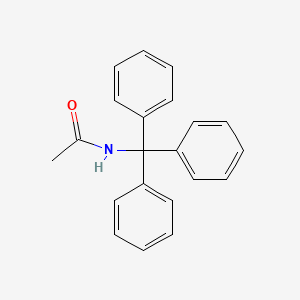
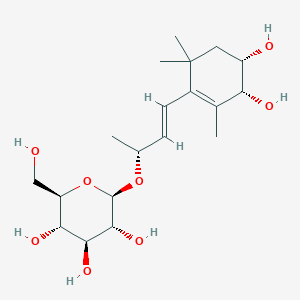

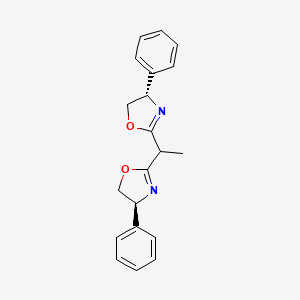
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
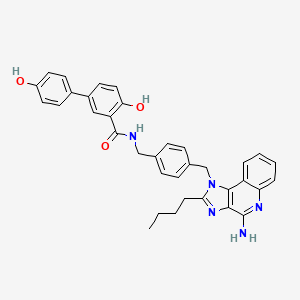
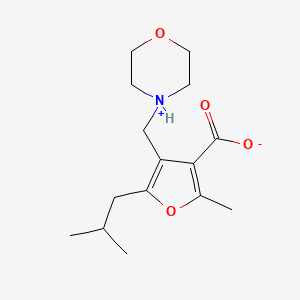

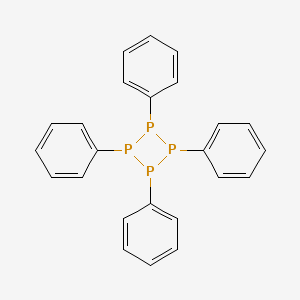

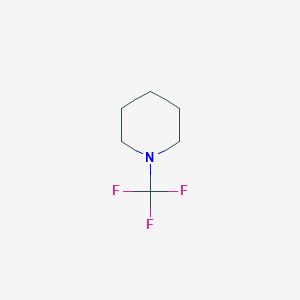

![6-Oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14757993.png)
